

"spectroscopic data for 2-tert-Butoxyethanol (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 2-tert-Butoxyethanol

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Spectroscopic Analysis of 2-tert-Butoxyethanol: A Technical Guide

Introduction

2-tert-Butoxyethanol, also known as ethylene glycol mono-tert-butyl ether, is a valuable organic solvent and intermediate in various industrial applications. Its chemical structure, featuring both ether and alcohol functional groups, imparts unique solubility characteristics. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and safety assessment. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-tert-Butoxyethanol**, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-tert-Butoxyethanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.65	t	2H	-O-CH ₂ -CH ₂ -OH
3.48	t	2H	-O-CH ₂ -CH ₂ -OH
2.55	s	1H	-OH
1.18	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
72.8	-C(CH ₃) ₃
62.5	-O-CH ₂ -CH ₂ -OH
61.0	-O-CH ₂ -CH ₂ -OH
27.5	-C(CH ₃) ₃

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
3434	Strong, Broad	O-H stretch (alcohol)
2974-2871	Strong	C-H stretch (alkane)
1477-1365	Medium	C-H bend (alkane)
1131	Strong	C-O stretch (ether and alcohol)

Table 4: Mass Spectrometry (GC-MS) Data

Electron Ionization (EI-B)[1]

m/z	Relative Intensity (%)
59	100.0
57	85.9
41	37.1
103	33.3
29	22.5

Chemical Ionization (CI-B)[1]

m/z	Relative Intensity (%)
119	99.99
103	21.15
120	11.44
105	8.71
101	2.83

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of **2-tert-Butoxyethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **2-tert-Butoxyethanol** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton-decoupled ^{13}C NMR spectra are commonly acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of liquid **2-tert-Butoxyethanol** is placed directly onto the ATR crystal. The sample is then pressed with a built-in clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC): The **2-tert-Butoxyethanol** sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

Ionization:

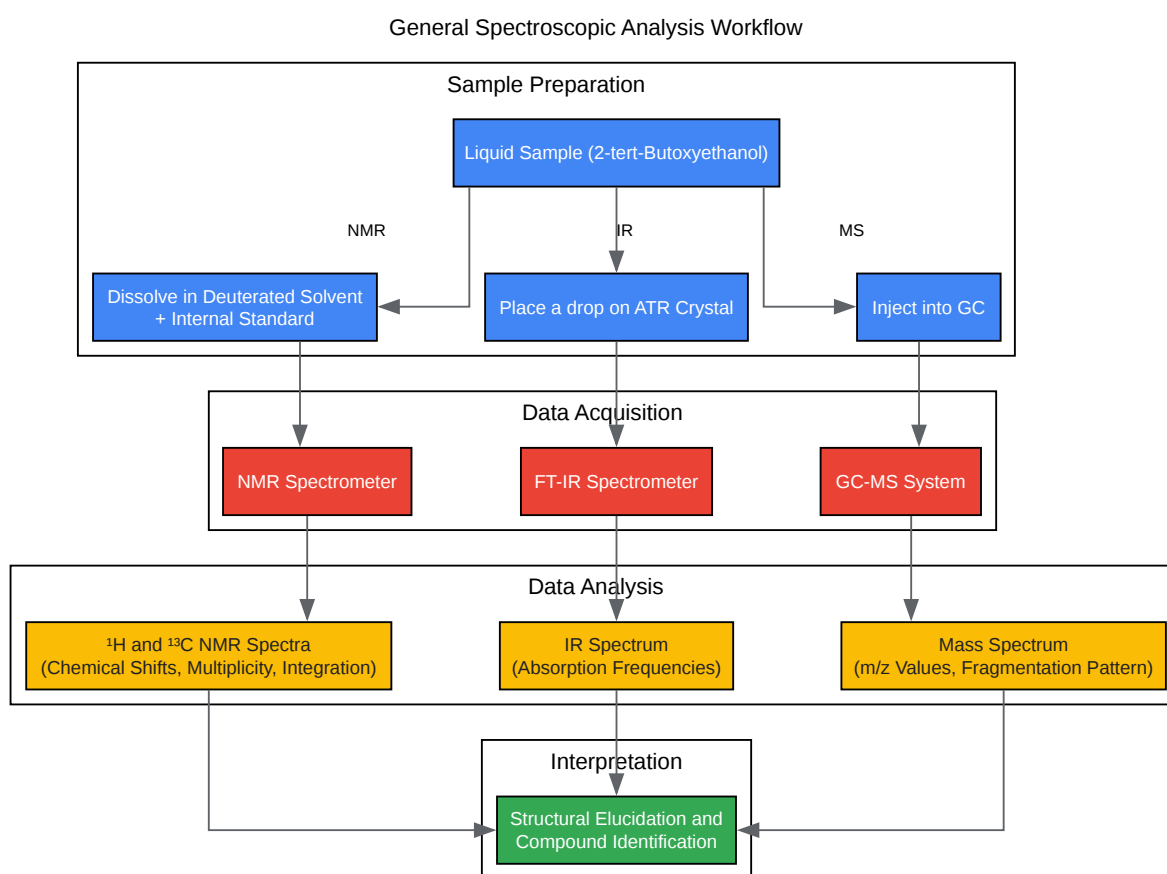
- **Electron Ionization (EI):** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M^+). This high energy often leads to extensive fragmentation of the molecular ion.
- **Chemical Ionization (CI):** A reagent gas (e.g., methane or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules in a softer ionization process, typically resulting in a protonated molecule ($[\text{M}+\text{H}]^+$) with less fragmentation than EI.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like **2-tert-Butoxyethanol**.



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Caption: A flowchart of the general workflow for spectroscopic analysis.

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References

- 1. 2-(Tert-butoxy)ethan-1-ol | C₆H₁₄O₂ | CID 24232 - PubChem [pubchem.ncbi.nlm.nih.gov]
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